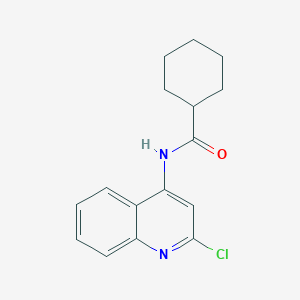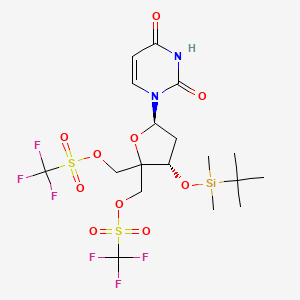
6-(dimethylamino)-N,N-dimethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- typically involves the reaction of amines with carbon disulfide and formaldehyde. One common method involves the reaction of dimethylamine with carbon disulfide to form dimethylammonium dithiocarbamate, which is then reacted with formaldehyde to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-1,3,5-thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione: Another thiadiazine derivative with similar structural features but different functional groups.
2H-1,3,5-Thiadiazine-3(4H)-carboxamide: A compound with a carboxamide group instead of a carbothioamide group.
2H-1,3,5-Thiadiazine-3(4H)-carboxylate: A derivative with a carboxylate group.
Uniqueness
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
16011-82-8 |
|---|---|
Molekularformel |
C8H12N4S4 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
6-(dimethylamino)-N,N-dimethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C8H12N4S4/c1-10(2)6-9-5(13)12(8(15)16-6)7(14)11(3)4/h1-4H3 |
InChI-Schlüssel |
BYLYQFFKLHPZBF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=S)N(C(=S)S1)C(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


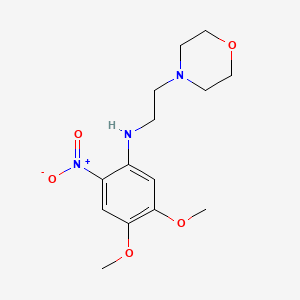
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
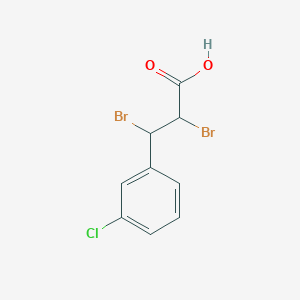

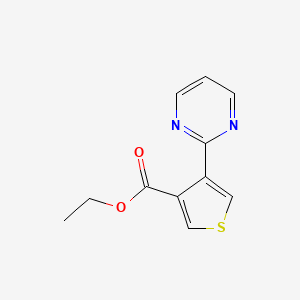
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
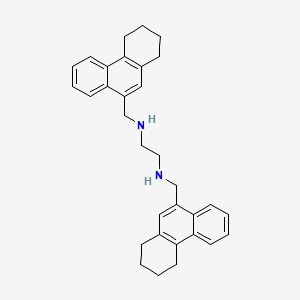
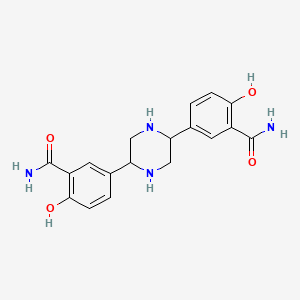
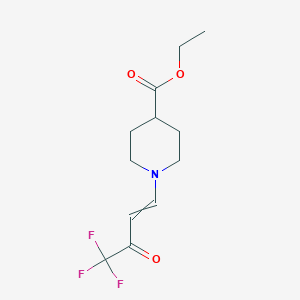
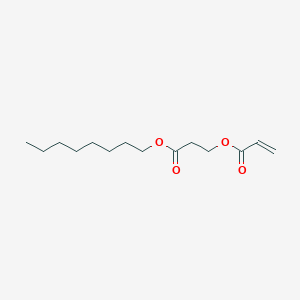
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
